N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both quinoline and thiophene moieties in the structure of this compound makes it a compound of interest for various scientific research applications.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-6-4-9-3-5-10(8-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-3,5,7-8H,4,6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYKFVXWHNGYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene moiety can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses .
Comparison with Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can be compared with other quinoline derivatives such as:
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has similar structural features but differs in the position of the substituent on the quinoline ring.
4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is an impurity of Cilostazol and has different biological activities.
The unique combination of quinoline and thiophene moieties in this compound makes it distinct from other similar compounds and contributes to its diverse biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
